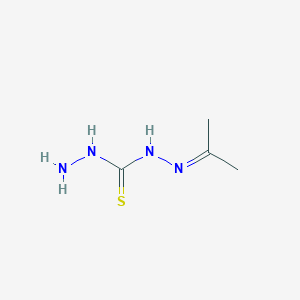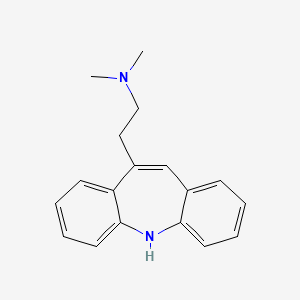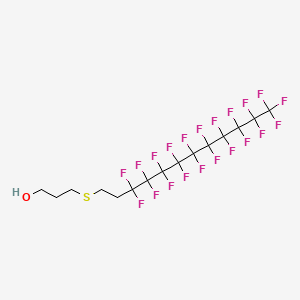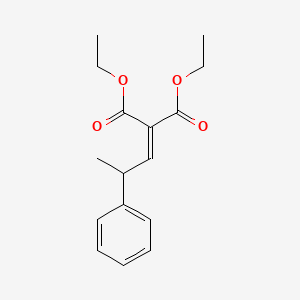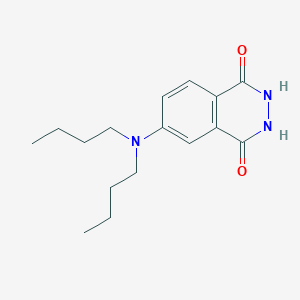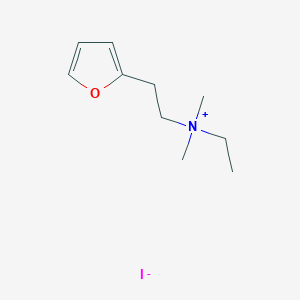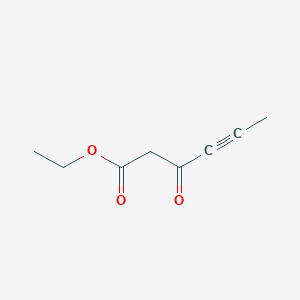
5-Methylpyrazin-2(1h)-one 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylpyrazin-2(1h)-one 4-oxide is a heterocyclic organic compound with a molecular formula of C5H6N2O2 It is a derivative of pyrazine, characterized by the presence of a methyl group at the 5-position and an oxide group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazin-2(1h)-one 4-oxide typically involves the oxidation of 5-Methylpyrazin-2(1h)-one. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 4-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylpyrazin-2(1h)-one 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxides of the compound.
Reduction: 5-Methylpyrazin-2(1h)-one.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-Methylpyrazin-2(1h)-one 4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methylpyrazin-2(1h)-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrazine: Lacks the oxide group, resulting in different chemical properties.
5-Methylpyrazin-2(1h)-one: Lacks the oxide group, leading to different reactivity.
Pyrazine-2-carboxylic acid 4-oxide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
5-Methylpyrazin-2(1h)-one 4-oxide is unique due to the presence of both a methyl group and an oxide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
36341-33-0 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
5-methyl-4-oxido-1H-pyrazin-4-ium-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-4-2-6-5(8)3-7(4)9/h2-3H,1H3,(H,6,8) |
Clé InChI |
BLAGKZUHQRZGKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


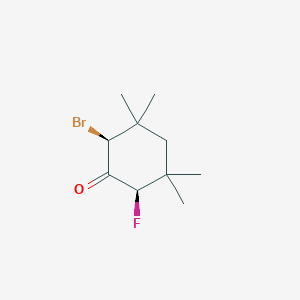
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
